molecular formula C4H6Cl2N2S B1346905 2-Amino-4-(chloromethyl)thiazole hydrochloride CAS No. 59608-97-8

2-Amino-4-(chloromethyl)thiazole hydrochloride

Cat. No.: B1346905
CAS No.: 59608-97-8
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
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Description

2-Amino-4-(chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H6Cl2N2S . It is also known by other names such as 4-(Chloromethyl)thiazol-2-amine hydrochloride , This compound , and 2-Amino-4-chloromethythiazole hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the chloromethylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(chloromethyl)thiazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various amine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized thiazole derivatives and reduced amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-4-(chloromethyl)thiazole hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a ligand in binding studies to understand the behavior of biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antimicrobial, antifungal, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 2-Thiazolamine, 4-methyl-
  • Thiazolidine derivatives

Comparison: Compared to similar compounds, 2-Amino-4-(chloromethyl)thiazole hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAKJOWVEDTHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59608-97-8
Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID0069339
Record name 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride
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Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60090-58-6, 59608-97-8
Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?)
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Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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Record name 59608-97-8
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Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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Record name 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride
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Record name 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride
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Synthesis routes and methods I

Procedure details

A solution of thiourea (15.0 g, 197.1 mmol) in acetone (750 ml) was added dropwise over three hours to a stirred solution of 1,3-dichloroacetone (24.9 g, 199.8 mmol) in acetone (120 ml). After complete addition, stirring was continued for 18 hours at ambient temperature. The precipitate was collected by filtration and washed with cold acetone. The white solid was dried under vacuum, yield: 90% (32.8 g, 177.2 mmol).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 200 was synthesized as shown in Scheme 8. Reaction of α,γ-dichloroacetone (15.9 mmol) with thiourea (15.9 mmol) in dry acetone (8 mL) afforded a white solid. The white solid was collected and stirred in anhydrous ethanol to remove insoluble isothiourea. To the ethanol filtrate, 25-30 mL of hexanes was added with stirring to afford 2-amino-4-chloromethylthiazole hydrochloride as a white crystalline solid. The resulting compound was further reacted with N,N-diethylamine in ethanol and neutralized with 20% sodium hydroxide to gave an intermediate. The intermediate reacted with DBD to yield the desired product.
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,3-dichloroacetone (25.4 g, 200 mmol) in acetone (100 mL) was stirred while a solution of thiourea (15.2 g, 200 mmol) in acetone (500 mL) was dropped in at a fairly rapid rate. A clear oil began to separate when the addition was about one quarter complete. The mixture stood over night during which time the oil solidified to a mass of white crystals. After decantation of the acetone, the solid was stirred with EtOH (200 mL). Insoluble material was filtered off and to the solution was petroleumether added. The product separated as an oil which solidified (18 g, 49%): MS (Ionspray, [M+H]+) m/z 148. Anal. Calcd. (found) for C4H5ClN2S.1 HCl: C, 26.0 (26.0)%; H, 3.3 (3.2)%; N, 15.1 (15.1)%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the effect of 2-Amino-4-(chloromethyl)thiazole hydrochloride (ACT) on glutathione reductase (GR) activity in yeast?

A: The study investigated the impact of various concentrations of ACT (0 to 500 mg/L) on GR activity in Saccharomyces cerevisiae (baker's yeast). The research found that increasing concentrations of ACT did not significantly alter GR activity. [] While there were slight fluctuations in activity at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05). [] This suggests that, under the tested conditions, ACT does not have a strong inhibitory or stimulatory effect on GR activity in this yeast species.

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